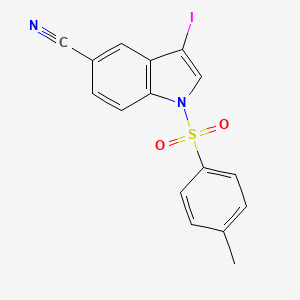

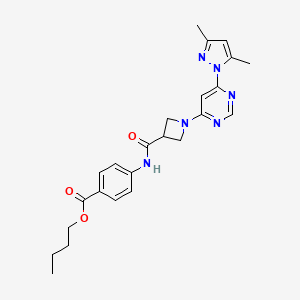

3-iodo-1-tosyl-1H-indole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-tosyl-1H-indole-5-carbonitrile (ITIC) is an important organic compound that has been used for decades in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ITIC has a unique structure that makes it an ideal substrate for various reactions, including Diels-Alder, Michael, and Wittig reactions. It is also used as a reagent in the preparation of other compounds, such as quinolines and benzimidazoles. In addition, ITIC has been used in the synthesis of a variety of other compounds, including nitriles, amines, and heterocycles.

Scientific Research Applications

Synthesis of Highly Functionalized Indoles

The synthesis of new, highly functionalized 1H-indole-2-carbonitriles, including derivatives of 3-iodo-1-tosyl-1H-indole-5-carbonitrile, is achieved via cross-coupling reactions. These compounds have been prepared through reactions involving Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings. This method offers a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, which could be valuable in various fields of chemistry and pharmacology (Hrizi et al., 2021).

Detosylation Reactions

The compound has been used in studies exploring detosylation reactions. Specifically, the use of DBU and thiophenol in detosylation of 3-amino-1-tosylindole-2-carbonitriles, including derivatives of this compound, has been investigated. This research offers insights into the tosyl migration and reductive detosylation mechanisms, expanding the understanding of chemical reactivity and synthesis pathways (Michaelidou & Koutentis, 2010).

Ring Fusion in Chemical Synthesis

This compound has been utilized in a method to install eight-membered rings onto indoles, specifically through a Pd(0)-catalyzed reaction. The method involves carbon-carbon coupling, [1,5]-hydrogen migration, and electrocyclization, leading to the efficient synthesis of dihydrocycloocta[b]indoles. This innovative approach has applications in developing complex molecular architectures (Zhu et al., 2012).

Development of DYRK1A Inhibitors

Research on indole-3-carbonitriles, including variants of this compound, has led to the development of novel DYRK1A inhibitors. These inhibitors have potential applications in treating Down syndrome and Alzheimer’s disease. By modifying the structure of existing compounds, researchers have synthesized a series of indole-3-carbonitriles with promising biological activity (Meine et al., 2018).

properties

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOBIBLYALVHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

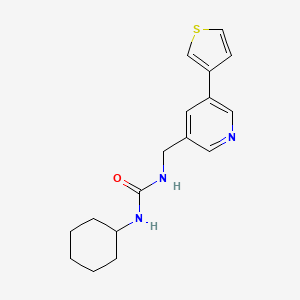

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

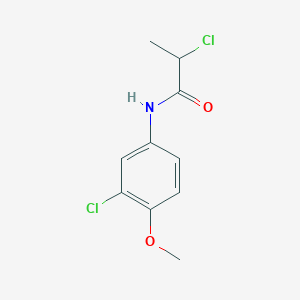

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

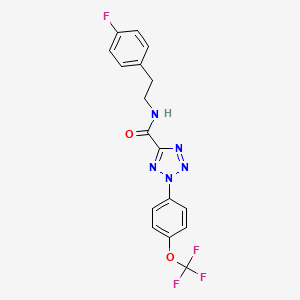

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)